5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 . It is a solid substance .
Synthesis Analysis
The synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves the cycloaddition of nitrile oxides generated in situ from aldoximes to 2,3-dichloroprop-1-ene in the oxidizing system Oxone®–NaCl–Na2CO3 in an aqueous medium . This procedure provides high yields of the target products and avoids the use of organic oxidants, bases, and solvents .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is represented by the linear formula C11H10ClNO2 .Physical And Chemical Properties Analysis
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a solid substance with a melting point of 81 - 83°C .Scientific Research Applications
Antibacterial Activity
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and its derivatives exhibit notable antibacterial activity. For instance, Rai et al. (2010) synthesized a series of novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, which showed significant in vitro antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2010). Similarly, Shingare et al. (2018) reported that isoxazole clubbed 1,3,4-oxadiazole derivatives, synthesized through a similar process, demonstrated good antibacterial and antitubercular activity, particularly against E. coli, P. aeruginosa, S. aureus, and S. pyogenes (Shingare et al., 2018).
Luminescence and Optical Properties
The derivatives of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole also exhibit interesting luminescence and optical properties. Mikhailov et al. (2016) synthesized zinc(II) and copper(II) chelates of 5-aryl-3-methyl-1,2,4-oxadiazoles, demonstrating luminescence with emission maxima ranging from 332 to 490 nm, indicating potential applications in materials science (Mikhailov et al., 2016).
Corrosion Inhibition
This chemical compound is also effective as a corrosion inhibitor. Bouklah et al. (2006) investigated the use of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid, demonstrating high efficiency and suggesting its potential application in industrial corrosion prevention (Bouklah et al., 2006).
Anti-Cancer and Apoptotic Activities
In the realm of medicinal chemistry, derivatives of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole have been explored for their potential anti-cancer properties. For example, Adimule et al. (2014) synthesized novel 1,3,4-oxadiazole derivatives with a 5-phenyl thiophene moiety and studied their anticancer properties, finding significant cytotoxic effects against various cancer cell lines (Adimule et al., 2014).
Crystal Packing and Molecular Interactions
Sharma et al. (2019) conducted a comprehensive study on the crystal packing of 1,2,4-oxadiazole derivatives, including those with a 5-(chloromethyl)-3-(4-methoxyphenyl) structure. This study highlighted the importance of non-covalent interactions, such as lone pair-π interactions and halogen bonding, in the formation of supramolecular architectures, which is crucial in understanding drug design and materials science (Sharma et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)15-13-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEALSFRYSYSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353147 | |
Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
CAS RN |
57238-76-3 | |
Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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